molecular formula C18H22ClNO B12788588 Phenoxybenzamine impurity C CAS No. 902273-13-6

Phenoxybenzamine impurity C

Cat. No.: B12788588
CAS No.: 902273-13-6
M. Wt: 303.8 g/mol
InChI Key: WLTMPGQTCRBODG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxybenzamine impurity C typically involves the reaction of benzylamine with 2-chloroethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the 2-chloroethylamine, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques such as crystallization and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Phenoxybenzamine impurity C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenoxybenzamine impurity C has several applications in scientific research:

Mechanism of Action

Phenoxybenzamine impurity C exerts its effects by interacting with alpha-adrenergic receptors. It binds covalently to these receptors, leading to a prolonged blockade of adrenergic signaling. This results in the relaxation of smooth muscles and vasodilation, which can lower blood pressure. The compound’s mechanism of action is similar to that of phenoxybenzamine, involving the inhibition of alpha-adrenergic receptor activity .

Comparison with Similar Compounds

Phenoxybenzamine impurity C can be compared with other related compounds such as:

Uniqueness: this compound is unique due to its specific chemical structure and its role as an impurity in the synthesis of phenoxybenzamine. Its presence and concentration are critical for ensuring the quality and safety of the final pharmaceutical product .

Properties

CAS No.

902273-13-6

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine

InChI

InChI=1S/C18H22ClNO/c1-16(21-18-10-6-3-7-11-18)14-20(13-12-19)15-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3

InChI Key

WLTMPGQTCRBODG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCCl)CC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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